molecular formula C26H32N2 B12589046 N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627519-74-8

N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12589046
CAS No.: 627519-74-8
M. Wt: 372.5 g/mol
InChI Key: DAUIWYTZLGPMGD-UHFFFAOYSA-N
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Description

N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines These compounds are characterized by the presence of two amine groups attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be modified by introducing the diphenylethyl and phenylbutyl groups.

    Introduction of Diphenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction where diphenylethyl chloride reacts with ethane-1,2-diamine in the presence of a Lewis acid catalyst.

    Addition of Phenylbutyl Group: The phenylbutyl group can be introduced through a similar alkylation reaction using phenylbutyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield amine oxides, while reduction could produce simpler amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diphenylethylenediamine: Similar structure but lacks the phenylbutyl group.

    N,N’-dibutylethylenediamine: Similar structure but lacks the diphenylethyl group.

Uniqueness

N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both diphenylethyl and phenylbutyl groups, which can impart distinct chemical and physical properties.

Properties

CAS No.

627519-74-8

Molecular Formula

C26H32N2

Molecular Weight

372.5 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C26H32N2/c1-4-12-23(13-5-1)14-10-11-19-27-20-21-28-22-26(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-9,12-13,15-18,26-28H,10-11,14,19-22H2

InChI Key

DAUIWYTZLGPMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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